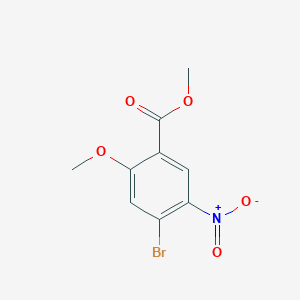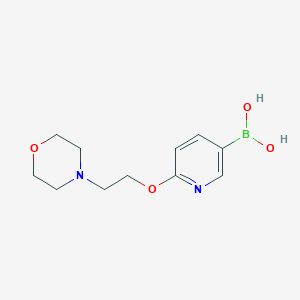![molecular formula C17H12F3N3O2S B2491314 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1421455-89-1](/img/structure/B2491314.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related thiazolidinones and azetidinones involves condensation reactions, often starting from substituted benzalhydrazinocarbonyl compounds with thioglycolic acid for thiazolidinones or with chloroacetyl chloride for azetidinones. These processes typically require catalysts like triethylamine and are characterized by elemental analysis, IR, and NMR spectral studies to confirm the structures of the synthesized compounds (Thaker et al., 2003).
Molecular Structure Analysis
The molecular structures of synthesized azetidinones and related compounds are determined through spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These analyses provide detailed insights into the molecular geometry, electron distribution, and the overall structural conformation of the molecules under study (Inkaya, 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically explore their reactivity under various conditions, including cyclocondensation reactions, reactions with different aromatic aldehydes, and their potential as intermediates in the synthesis of pharmacologically active molecules. The chemical properties are closely tied to the functional groups present in the molecule, influencing its reactivity and interaction with other chemical species (Gurupadayya et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. These properties are often determined through thermal analysis (TG/DTA), solubility tests in various solvents, and detailed crystallographic studies to elucidate the crystal structure (Zhao et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and stability, are explored through various chemical reactions and spectroscopic studies. These analyses help in understanding the reactivity patterns, potential for substitutions or additions, and the stability of the compounds under different chemical conditions (Bonacorso et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Study
Research has been conducted on the synthesis and pharmacological evaluation of compounds derived from nicotinate and thiazole structures. These studies include the synthesis of thiazolidinones and azetidinones with potential antimicrobial, antitubercular, and antifungal activities (Dave et al., 2007), (Mistry & Desai, 2006). These findings suggest a potential for the development of new therapeutic agents based on the modification of nicotinate and thiazole moieties.
Antimicrobial and Antifungal Activities
Another avenue of research involves the development of new 4-thiazolidinones and 2-azetidinones bearing benzo(b)thiophene nuclei, investigated for their antimicrobial and antitubercular properties (Thaker et al., 2003). This research highlights the therapeutic potential of these compounds in treating infectious diseases.
Corrosion Inhibition
Further extending the application of thiazole derivatives, studies have explored their use as corrosion inhibitors for oil-well tubular steel in acidic environments (Yadav et al., 2015). This illustrates the versatility of thiazole-based compounds beyond pharmacological applications, showcasing their utility in industrial settings.
Antiproliferative and Apoptosis-Inducing Agents
Moreover, research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, indicating potential as cancer therapeutic agents (Zhang et al., 2018). This line of study opens new possibilities for the design of anticancer drugs based on the structural motifs of benzothiazoles and nicotinamides.
Eigenschaften
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXBKQJOBGBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)


![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)


![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)

![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)